molecular formula C9H11NO3 B2586949 4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol CAS No. 1884244-21-6

4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol

Cat. No.: B2586949
CAS No.: 1884244-21-6
M. Wt: 181.191
InChI Key: PHQRLNBWJNAPJN-UXBLZVDNSA-N
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Description

4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol is an organic compound with the molecular formula C9H11NO3 It is known for its unique structure, which includes an ethoxy group, a hydroxyimino group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol can be achieved through several methods. One common approach involves the reaction of 4-ethoxyphenol with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the hydroxyimino derivative. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance efficiency and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The phenol group can undergo redox reactions, contributing to its antioxidant properties. The ethoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol
  • 4-(2-methoxyethyl)phenol
  • 4-hydroxybenzaldehyde oxime

Uniqueness

4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-Ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol is a phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a phenolic structure with an ethoxy group, a hydroxyimino group, and a methylene bridge. Its chemical formula is C11H15N1O3, and it possesses unique chemical properties that contribute to its biological activities.

Biological Activities

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various strains of bacteria and fungi, showing effectiveness in inhibiting growth.

MicroorganismInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. The results demonstrate that this compound can effectively neutralize free radicals, which may provide protective effects against oxidative stress-related diseases.

Assay TypeIC50 (µM)Reference
DPPH25
ABTS30

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Hydrogen Bonding: The hydroxyimino group can form hydrogen bonds with biological molecules, enhancing its interaction with cellular targets.
  • Redox Reactions: The phenolic structure allows for redox reactions, contributing to its antioxidant properties.
  • Enhanced Solubility: The ethoxy group may increase the compound's solubility and bioavailability, facilitating its biological activity.

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The compound demonstrated cytotoxic effects against several cancer types, including lung and colorectal cancers.

Cell LineIC50 (µM)Treatment Duration (days)Reference
A549 (Lung Cancer)2048
HCT116 (Colorectal)1572

These findings suggest that the compound may have potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, this compound was shown to reduce neuroinflammatory markers in vitro. This effect was attributed to the modulation of pro-inflammatory cytokines and signaling pathways involved in neurodegeneration.

Properties

IUPAC Name

4-ethoxy-2-[(E)-hydroxyiminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-8-3-4-9(11)7(5-8)6-10-12/h3-6,11-12H,2H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQRLNBWJNAPJN-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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